Clavulanic acid and ticarcillin are two important compounds in the field of antibiotics, particularly in combating bacterial resistance. Clavulanic acid is a beta-lactam compound that acts as a beta-lactamase inhibitor, while ticarcillin is a semisynthetic penicillin antibiotic. Together, they form a combination that enhances the efficacy of ticarcillin against beta-lactamase producing bacteria.
Clavulanic acid is produced through fermentation by the bacterium Streptomyces clavuligerus, whereas ticarcillin is derived from the basic penicillin nucleus, 6-amino-penicillanic acid. The combination of these two compounds is utilized in formulations such as Timentin, which protects ticarcillin from degradation by beta-lactamase enzymes, effectively broadening its antimicrobial spectrum .
The synthesis of clavulanic acid involves fermentation processes where Streptomyces clavuligerus is cultivated under controlled conditions. The production of clavulanic acid can be influenced by various factors such as pH, temperature, and the presence of specific nutrients.
Ticarcillin is synthesized from 6-amino-penicillanic acid through chemical modifications that enhance its activity and stability against bacterial enzymes. The process typically involves acylation reactions where different side chains are introduced to the penicillin nucleus to create ticarcillin.
The fermentation process for clavulanic acid typically includes:
For ticarcillin, the synthesis involves:
Clavulanic acid has a molecular formula of C₈H₉N₃O₅S and features a beta-lactam ring structure characteristic of its class. Its structure includes:
Ticarcillin has a molecular formula of C₁₃H₁₄N₂O₅S and shares a similar beta-lactam structure but differs in its side chain, which enhances its antibacterial activity.
Clavulanic acid inhibits beta-lactamase enzymes produced by resistant bacteria. This inhibition allows ticarcillin to exert its antibacterial effect by binding to penicillin-binding proteins and disrupting cell wall synthesis.
Technical details include:
The mechanism involves two main processes:
Data from pharmacodynamic studies indicate that the combination significantly enhances the efficacy against resistant strains compared to ticarcillin alone .
The primary applications of clavulanic acid and ticarcillin include:
The combination is particularly effective against infections caused by Pseudomonas aeruginosa and other resistant Gram-negative bacteria due to its ability to overcome beta-lactamase-mediated resistance mechanisms .
Clavulanic acid, a clavam compound produced by Streptomyces clavuligerus, functions as a mechanism-based "suicide inhibitor" of Ambler class A β-lactamases. Structurally resembling penicillin, it features a β-lactam core but replaces the thiazolidine ring with an oxazolidine ring. This molecular configuration allows irreversible acylation of the β-lactamase active site serine residue. Upon binding, clavulanic acid undergoes complex hydrolysis and rearrangement reactions, forming stable intermediates (enamine and imine derivatives) that permanently inactivate the enzyme [2] [8].
The inhibition spectrum encompasses plasmid-mediated TEM, SHV, and CTX-M enzymes, which constitute the majority of extended-spectrum β-lactamases (ESBLs). Crucially, clavulanate demonstrates concentration-dependent inhibition kinetics. Low concentrations primarily provide transient protection for co-administered β-lactams like ticarcillin, while higher concentrations achieve sustained enzyme inactivation. However, its efficacy diminishes against class C (AmpC) and class D (OXA) β-lactamases due to structural differences in their active sites [8] [9].
Table 1: Inhibition Efficiency of Clavulanic Acid Against Major β-Lactamase Classes
β-Lactamase Class | Representative Enzymes | Inhibition by Clavulanic Acid | Primary Mechanism |
---|---|---|---|
Class A (ESBLs) | TEM-1, SHV-1, CTX-M-15 | High (Irreversible) | Permanent active site acylation |
Class B | NDM-1, VIM | None | Metallo-enzyme (zinc-dependent hydrolysis) |
Class C | AmpC (Chromosomal) | Low/None | Poor binding affinity |
Class D | OXA-48 | Variable/Weak | Altered active site conformation |
Ticarcillin, a carboxypenicillin, exhibits intrinsic activity against Gram-negative bacilli, including Pseudomonas aeruginosa, due to its enhanced permeability through outer membrane porins. Its molecular structure contains a β-lactam ring critical for binding penicillin-binding proteins (PBPs) and disrupting peptidoglycan cross-linking. However, the β-lactam ring is highly vulnerable to hydrolysis by diverse β-lactamases. ESBLs efficiently hydrolyze ticarcillin through nucleophilic attack on the carbonyl carbon of the β-lactam ring, leading to ring opening and antibiotic inactivation. This hydrolysis is particularly efficient in TEM and SHV-derived ESBLs, which possess expanded active sites accommodating the bulky R-groups of penicillins [3] [8].
Additionally, ticarcillin is intrinsically unstable against AmpC β-lactamases produced by Enterobacter spp. and P. aeruginosa. AmpC enzymes hydrolyze ticarcillin at rates ~1000-fold higher than clavulanate-inhibited TEM-1, rendering the antibiotic ineffective even in the presence of inhibitors. Porin mutations (e.g., OprD loss in P. aeruginosa) and efflux pump upregulation further reduce intracellular ticarcillin concentrations, exacerbating resistance [5] [8].
Table 2: Vulnerability of Ticarcillin to Bacterial Resistance Mechanisms
Resistance Mechanism | Molecular Basis | Impact on Ticarcillin Efficacy | Common Pathogens |
---|---|---|---|
ESBL Hydrolysis | Expanded active site serine β-lactamases | High-level resistance (MIC >256 µg/mL) | E. coli, K. pneumoniae |
AmpC Expression | Chromosomal/plasmid-encoded cephalosporinases | High-level hydrolysis | Enterobacter spp., P. aeruginosa |
Porin Loss | Mutations in OmpC/OmpF or OprD porins | Reduced intracellular accumulation | P. aeruginosa, E. coli |
Efflux Activation | Upregulation of MexAB-OprM or AcrAB-TolC systems | Antibiotic expulsion | P. aeruginosa, Enterobacteriaceae |
The ticarcillin-clavulanate combination exhibits pharmacodynamic synergy defined by a fractional inhibitory concentration index (FICI) ≤0.5. This synergy arises from clavulanate's protection of ticarcillin from enzymatic degradation, thereby increasing the bioavailable concentration of active ticarcillin at the PBP target site. Time-kill studies demonstrate bactericidal synergy against Enterobacteriaceae, reducing ticarcillin MICs by 4- to 16-fold in isolates expressing TEM-1 or SHV-1 β-lactamases. For example, E. coli strains with baseline ticarcillin MICs of 128 µg/mL show MIC reductions to 8–16 µg/mL with clavulanate (2–4 µg/mL) [1] [4].
However, synergy is highly dependent on the inoculum effect. High bacterial inocula (>10⁸ CFU/mL) overwhelm clavulanate through excessive β-lactamase production, negating ticarcillin protection. Additionally, clavulanate alone lacks intrinsic antibacterial activity and cannot enhance ticarcillin's efficacy against β-lactamase-negative strains. The combination's bactericidal activity is also time-dependent, requiring free ticarcillin concentrations to exceed the MIC for >50% of the dosing interval for optimal efficacy [1] [9].
Table 3: In Vitro Synergy of Ticarcillin-Clavulanate Against Gram-Negative Pathogens
Pathogen | β-Lactamase Present | Ticarcillin MIC (µg/mL) Alone | Ticarcillin-Clavulanate MIC (µg/mL) | FICI |
---|---|---|---|---|
E. coli | TEM-1 | 64–128 | 4–8 | 0.1–0.25 |
K. pneumoniae | SHV-1 | 128–256 | 8–32 | 0.25–0.5 |
P. aeruginosa | None | 16–32 | 16–32 | 1.0 (Additive) |
Enterobacter cloacae | AmpC | >256 | >256 | >2 (Antagonistic) |
ESBLs (e.g., CTX-M-15, TEM-52, SHV-12) hydrolyze oxyimino-cephalosporins but remain susceptible to clavulanate inhibition. Clavulanate restores ticarcillin activity against ESBL-producing Enterobacteriaceae by forming a stable acyl-enzyme complex within the ESBL active site. This protection allows ticarcillin to bind PBPs and exert bactericidal effects. Clinical studies of urinary tract infections (UTIs) demonstrate that amoxicillin-clavulanate (a related combination) achieves 84.7% clinical cure rates in ESBL-producing E. coli infections when the amoxicillin-clavulanate MIC is ≤8 µg/mL. However, Klebsiella spp. exhibit higher failure rates (33.3%) due to inoculum effects and emerging resistance during therapy [4] [8] [10].
A critical limitation is clavulanate-induced resistance development. ESBL producers with high baseline amoxicillin-clavulanate MICs (8 µg/mL) show resistance emergence in 71.4% of cases during therapy, compared to 5.1% in isolates with MICs ≤2 µg/mL. This resistance arises via porin mutations, efflux overexpression, or acquisition of inhibitor-resistant TEM (IRT) variants. Consequently, ticarcillin-clavulanate remains unreliable for serious ESBL infections despite in vitro susceptibility [4] [7].
Pseudomonas aeruginosa presents formidable challenges for ticarcillin-clavulanate due to multifactorial resistance. Crucially, clavulanate induces chromosomal AmpC β-lactamase expression in >80% of P. aeruginosa isolates. AmpC hydrolyzes ticarcillin efficiently (kcat ~100 s⁻¹), and clavulanate fails to inhibit this enzyme. Time-kill assays confirm no synergistic reduction in bacterial growth when clavulanate (2–4 µg/mL) is combined with ticarcillin against P. aeruginosa, regardless of baseline susceptibility [1] [5].
Impermeability and efflux further compromise efficacy. The P. aeruginosa outer membrane lacks efficient porins for clavulanate uptake, limiting intracellular concentrations. Additionally, MexAB-OprM efflux exports both ticarcillin and clavulanate, reducing their periplasmic bioavailability. Zinc oxide nanoparticles (ZnO NPs) demonstrate synergistic effects with β-lactams like ceftazidime by disrupting membrane integrity, but clavulanate lacks analogous permeabilizing activity. Consequently, ticarcillin-clavulanate combinations show negligible clinical utility against P. aeruginosa, even in strains testing "susceptible" in vitro [1] [5].
Table 4: Resistance Mechanisms Limiting Ticarcillin-Clavulanate in Pseudomonas aeruginosa
Resistance Mechanism | Effect on Ticarcillin | Effect on Clavulanate | Consequence for Combination |
---|---|---|---|
Chromosomal AmpC Induction | Hydrolysis (High efficiency) | No inhibition | Clavulanate induces ticarcillin destruction |
OprD Porin Loss | Reduced influx | Minimal influx | Subtherapeutic antibiotic levels |
MexAB-OprM Efflux | Active extrusion | Active extrusion | Reduced periplasmic concentrations |
Biofilm Formation | Impaired antibiotic penetration | Impaired penetration | Enhanced tolerance in chronic infections |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7